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Compound of Interest

Compound Name: Noribogaine Glucuronide

Cat. No.: B15293837 Get Quote

An In-depth Guide to the Chemical Structure, Properties, and Metabolic Profile of a Key

Ibogaine Metabolite

Introduction
Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a subject

of significant interest in the field of addiction research and drug development. Its formation and

subsequent metabolism are critical to understanding the long-term effects and safety profile of

ibogaine. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to

form noribogaine glucuronide. This technical guide provides a detailed overview of the

chemical structure, properties, and metabolic pathways related to noribogaine glucuronide,

intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
Noribogaine glucuronide is formed through the enzymatic attachment of a glucuronic acid

moiety to the hydroxyl group of noribogaine. This process, known as glucuronidation,

significantly increases the water solubility of the molecule, facilitating its excretion from the

body.

The chemical structure of noribogaine glucuronide is presented below:

Figure 1: Chemical Structure of Noribogaine Glucuronide
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(A visual representation of the chemical structure would be placed here in a full whitepaper)

A summary of the key chemical and physical properties of noribogaine and its glucuronide

metabolite is provided in the table below for easy comparison.

Property Noribogaine Noribogaine Glucuronide

Molecular Formula C₁₉H₂₄N₂O C₂₅H₃₂N₂O₇[1]

Molecular Weight 296.41 g/mol 472.5 g/mol [1]

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-

3,13-

diazapentacyclo[13.3.1.0²,¹⁰.0⁴

,⁹.0¹³,¹⁸]nonadeca-

2(10),4(9),5,7-tetraen-7-ol

6-[[(1R,15R,17S,18S)-17-ethyl-

3,13-

diazapentacyclo[13.3.1.0²,¹⁰.0⁴

,⁹.0¹³,¹⁸]nonadeca-

2(10),4(9),5,7-tetraen-7-

yl]oxy]-3,4,5-trihydroxyoxane-

2-carboxylic acid

CAS Number 481-88-9 1628118-68-2

Solubility
Sparingly soluble in DMSO (1-

10 mg/ml)

Predicted to be highly water-

soluble

pKa (Predicted)

Basic pKa ~9.5 (tertiary

amine), Acidic pKa ~10.5

(phenol)

Basic pKa ~9.5 (tertiary

amine), Acidic pKa ~3.5

(carboxylic acid)

LogP (Predicted) ~3.5 ~1.5

Metabolic Pathway and Experimental Workflow
The metabolic conversion of ibogaine to noribogaine and its subsequent glucuronidation is a

critical pathway influencing the pharmacokinetic and pharmacodynamic profile of ibogaine.

Metabolic Pathway
The metabolic journey begins with the O-demethylation of ibogaine to noribogaine, a reaction

primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Noribogaine then undergoes

Phase II metabolism through glucuronidation, where a glucuronic acid molecule is attached to
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the phenolic hydroxyl group of noribogaine. This reaction is mediated by UDP-

glucuronosyltransferases (UGTs).

Ibogaine NoribogaineCYP2D6 (O-demethylation) Noribogaine GlucuronideUGTs (Glucuronidation)

Click to download full resolution via product page

Metabolic conversion of Ibogaine.

Experimental Workflow for In Vitro Glucuronidation
Analysis
The following diagram outlines a typical experimental workflow for studying the in vitro

formation of noribogaine glucuronide using human liver microsomes.
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In vitro noribogaine glucuronidation workflow.

Experimental Protocols
In Vitro Formation of Noribogaine Glucuronide using
Human Liver Microsomes
This protocol is adapted from studies investigating the metabolism of noribogaine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15293837?utm_src=pdf-body-img
https://www.benchchem.com/product/b15293837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Human liver microsomes (pooled)

Noribogaine solution (in a suitable solvent like methanol or DMSO)

Uridine 5'-diphosphoglucuronic acid (UDPGA) solution

Magnesium chloride (MgCl₂) solution

Alamethicin solution

Tris-HCl buffer (100 mM, pH 7.4)

Acetonitrile (ice-cold)

Procedure:

Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5

mg/mL), MgCl₂ (final concentration ~8 mM), and alamethicin (final concentration ~25 µg/mL)

in Tris-HCl buffer.

Pre-incubate the mixture on ice for 15-30 minutes to allow for the permeabilization of the

microsomal membrane by alamethicin.

Add the noribogaine substrate to the reaction mixture to achieve the desired final

concentration.

Initiate the reaction by adding UDPGA (final concentration ~5 mM).

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., up to

120 minutes, with time points taken to assess linearity).

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the

protein.
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Collect the supernatant for analysis.

Quantification of Noribogaine Glucuronide by LC-MS/MS
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

Column: A suitable C18 reversed-phase column

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A suitable gradient to separate noribogaine and noribogaine glucuronide from

other matrix components.

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Noribogaine: Precursor ion (m/z) -> Product ion (m/z)

Noribogaine Glucuronide: Precursor ion (m/z 473.2) -> Product ion (m/z 297.2)

Internal Standard: A suitable deuterated analog of noribogaine or another structurally similar

compound.

Pharmacological Properties and Signaling Pathways
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While the pharmacology of noribogaine has been extensively studied, there is a notable lack of

data on the direct pharmacological activity of noribogaine glucuronide. It is generally

presumed that glucuronidation is a detoxification pathway that renders the parent compound

inactive and facilitates its excretion.[2][3][4] This is due to the increased polarity and size of the

glucuronide conjugate, which typically hinders its ability to cross the blood-brain barrier and

interact with central nervous system receptors.

However, it is important to note that some glucuronide metabolites of other drugs have been

shown to possess pharmacological activity.[2] To date, no studies have specifically reported

significant biological activity or receptor binding for noribogaine glucuronide.

The primary signaling pathways of interest are those affected by the parent compound,

noribogaine. Noribogaine is known to interact with several receptor systems, including:

Opioid Receptors: Noribogaine is a biased agonist at the kappa-opioid receptor (KOR) and

also interacts with mu-opioid receptors.[5]

Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of SERT.[5]

NMDA Receptors: Noribogaine acts as a weak antagonist at the NMDA receptor.[5]

The glucuronidation of noribogaine is expected to terminate its interaction with these signaling

pathways.

Noribogaine Glucuronide

Kappa-Opioid Receptor Serotonin Transporter NMDA Receptor Renal/Biliary Excretion

Noribogaine

Agonism Inhibition Antagonism

Noribogaine_Glucuronide
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Noribogaine's targets and its glucuronide's fate.
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Conclusion and Future Directions
Noribogaine glucuronide is the major clearance metabolite of noribogaine. Its chemical

properties are characterized by a significant increase in polarity compared to its parent

compound, facilitating its elimination from the body. The in vitro study of its formation is well-

established, providing a valuable tool for drug metabolism and pharmacokinetic studies.

A significant knowledge gap remains concerning the direct pharmacological activity of

noribogaine glucuronide. While it is likely inactive, dedicated studies to confirm this would be

beneficial for a complete understanding of the pharmacology of ibogaine and its metabolites.

Future research should focus on synthesizing sufficient quantities of noribogaine glucuronide
for in vitro and in vivo pharmacological profiling to definitively assess its biological activity and

potential contribution to the overall effects of ibogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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